

2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride literature review

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Compound of Interest

Compound Name: 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride

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An In-depth Technical Guide to 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride

This technical guide provides a comprehensive review of **2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride** for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, synthesis, applications, and detailed experimental protocols.

Introduction

2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride is a key chemical intermediate widely utilized in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive α -chloroketone moiety and a pyridine ring, makes it a versatile building block in medicinal chemistry. The hydrochloride salt form enhances its stability and handling properties. This guide will delve into the critical aspects of this compound, providing a valuable resource for its application in research and development.

Chemical and Physical Properties

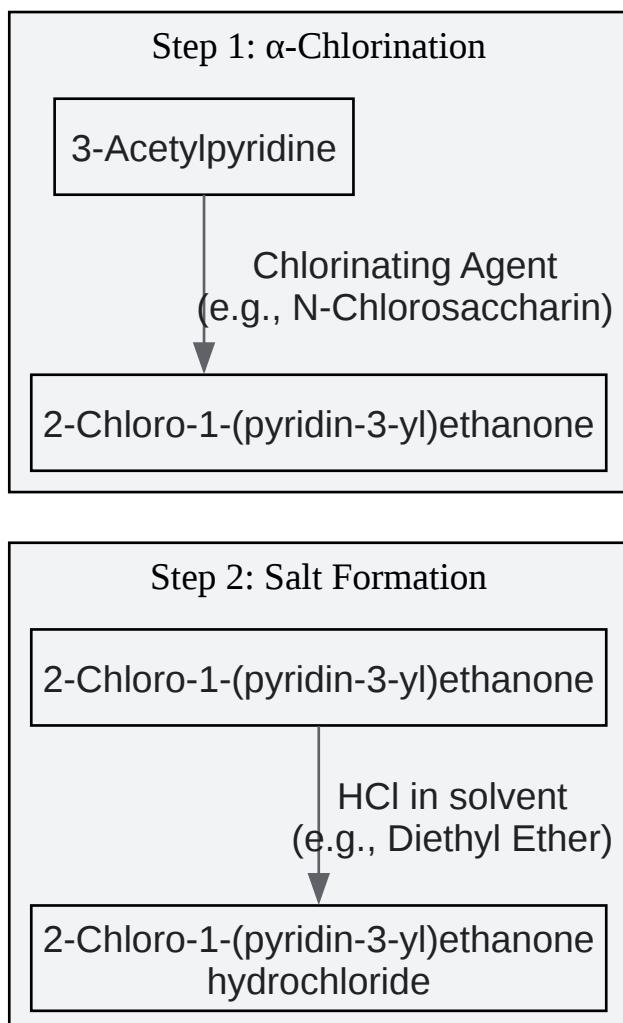
The fundamental properties of **2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride** are summarized below. These data are compiled from established chemical databases.[\[1\]](#)

Property	Value
CAS Number	61889-48-3
Molecular Formula	C ₇ H ₇ Cl ₂ NO
Molecular Weight	192.04 g/mol
IUPAC Name	2-chloro-1-(pyridin-3-yl)ethanone;hydrochloride
Synonyms	3-(2-Chloroacetyl)pyridine hydrochloride
Appearance	Off-white to light yellow crystalline solid
Purity (Typical)	≥95%
Topological Polar Surface Area	30 Å ²
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2

Synthesis and Mechanism

The synthesis of **2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride** is typically achieved via a two-step process starting from 3-acetylpyridine. A direct Friedel-Crafts chloroacetylation on the pyridine ring is generally not feasible due to the pyridine nitrogen acting as a Lewis base, which deactivates the ring by forming a complex with the Lewis acid catalyst.[\[2\]](#)[\[3\]](#)

The more viable pathway involves the α -chlorination of a pre-existing acetyl group.



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Caption: General synthesis workflow for the target compound.

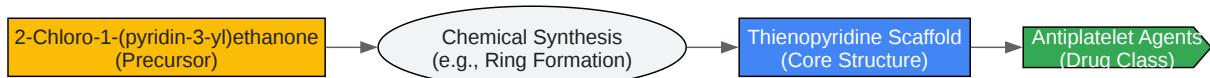
The mechanism for α -chlorination of a ketone like 3-acetylpyridine proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic chlorine source.^[4]

Applications in Drug Development

The primary application of **2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride** in drug development is as a crucial intermediate for synthesizing heterocyclic compounds. Its most notable role is in the preparation of thienopyridine derivatives, a class of drugs known for their

antiplatelet activity.^[5] These agents are vital in preventing thrombosis in patients with cardiovascular diseases.

The reactive chloroacetyl group allows for the construction of a fused thiophene ring system onto the pyridine core, which is the characteristic scaffold of drugs like ticlopidine and clopidogrel.^[5]



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Caption: Role as a precursor in pharmaceutical synthesis.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and analysis of the title compound, based on standard laboratory procedures for analogous reactions.

Protocol 1: Synthesis via α -Chlorination of 3-Acetylpyridine

This protocol describes the chlorination of 3-acetylpyridine using N-chlorosaccharin.^[4]

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-acetylpyridine (10.0 g, 82.5 mmol) in a 1:1 mixture of acetic acid and water (100 mL).
- **Reagent Addition:** To the stirred solution, add N-chlorosaccharin (17.3 g, 82.5 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.
- **Reaction:** Heat the mixture to 60°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water. Neutralize the solution carefully with a saturated sodium bicarbonate

solution until effervescence ceases (pH ~7-8).

- Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
- Purification: Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-chloro-1-(pyridin-3-yl)ethanone. Purify the product via column chromatography on silica gel if necessary.

Protocol 2: Formation of the Hydrochloride Salt

- Dissolution: Dissolve the purified 2-chloro-1-(pyridin-3-yl)ethanone (1.0 eq) in anhydrous diethyl ether or ethyl acetate (approx. 10 mL per gram of starting material).
- Precipitation: Cool the solution in an ice bath. Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether (2.0 M) dropwise with stirring.
- Isolation: The hydrochloride salt will precipitate as a solid. Continue addition until no further precipitation is observed.
- Washing and Drying: Collect the solid by vacuum filtration, wash it with a small amount of cold, anhydrous diethyl ether, and dry it under vacuum to yield the final product.

Protocol 3: General Procedure for ^1H NMR Analysis

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Acquisition: Insert the NMR tube into the spectrometer. Acquire the ^1H NMR spectrum according to the instrument's standard operating procedures. A typical acquisition involves 16-64 scans.
- Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Predicted Spectroscopic Data

While experimental spectra are instrument-dependent, the expected ^1H NMR spectral data for the title compound in DMSO-d₆ can be predicted based on its structure. The formation of the hydrochloride salt causes a downfield shift of the pyridine ring protons due to the positive charge on the nitrogen atom.[6]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₂ Cl (Methylene protons)	4.90 - 5.20	Singlet (s)	2H
Pyridine H5	7.60 - 7.80	Doublet of Doublets (dd)	1H
Pyridine H4	8.30 - 8.50	Doublet of Triplets (dt)	1H
Pyridine H6	8.80 - 9.00	Doublet (d)	1H
Pyridine H2	9.10 - 9.30	Singlet (s)	1H
N-H (Hydrochloride)	> 12.0 (broad)	Singlet (s, br)	1H

Safety and Handling

2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Pictogram(s)	Hazard Statement(s)
corrosive, health hazard	H302: Harmful if swallowed.
H314: Causes severe skin burns and eye damage.	
H315: Causes skin irritation.[1]	
H319: Causes serious eye irritation.[1]	
H335: May cause respiratory irritation.[1]	

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